9H-HEXADECAFLUORONONANOIC ACID
Description
Historical Background and Development
9H-Hexadecafluorononanoic acid (CAS 76-21-1) emerged as part of broader industrial efforts to develop fluorinated surfactants and polymers during the mid-20th century. Early patents, such as US2559629 (1951), describe methods for synthesizing fluorinated carboxylic acids through electrochemical fluorination (ECF) and telomerization processes. These techniques enabled the production of partially fluorinated compounds with tailored hydrophobic and oleophobic properties. Unlike fully fluorinated analogs like perfluorononanoic acid (PFNA), this compound retained hydrogen atoms on its terminal carbon, making it a precursor in formulations requiring controlled degradation pathways. Its development paralleled advancements in polyfluoroalkyl substance (PFAS) chemistry, which prioritized stability and functional versatility for applications in coatings, textiles, and industrial surfactants.
Nomenclature and Classification
The systematic IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic acid , reflecting the positions of 16 fluorine atoms on the nine-carbon chain. Common synonyms include 9-H-Hexadecafluorononanoic acid and C 5800 , the latter denoting its industrial designation. Classified under the broader category of PFAS, it falls into the polyfluoroalkyl subclass due to the presence of non-fluorinated hydrogen atoms on the terminal methyl group. The OECD defines PFAS as substances containing at least one fully fluorinated methyl (-CF₃) or methylene (-CF₂-) group, a criterion met by this compound’s perfluorinated segment (C₈F₁₆-). Its “n:x” notation, where n represents fluorinated carbons and x the non-fluorinated ones, is 8:1 , distinguishing it from fully fluorinated counterparts like PFNA.
Structural Characteristics and Molecular Configuration
The molecular formula C₉H₂F₁₆O₂ corresponds to a molecular weight of 446.09 g/mol . The structure comprises a linear carbon chain with 16 fluorine atoms substituted on carbons 2–9, leaving the terminal carbon (C1) bonded to a carboxylic acid group (-COOH) and one hydrogen atom (Figure 1). This configuration introduces polarity at the carboxyl head while maintaining the hydrophobic perfluorinated tail. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 67 °C | |
| Boiling Point | 220–230 °C | |
| Density | 1.718 g/cm³ | |
| pKa | ~0.5 (estimated) |
The presence of hydrogen at C1 creates a reactive site, facilitating biodegradation into shorter-chain perfluoroalkyl acids (PFAAs). Spectroscopic data, including IR and mass spectra, corroborate the structural integrity of the perfluorinated segment and carboxylic functionality.
Relationship to Perfluorononanoic Acid (PFNA) and Other PFAS
This compound shares structural similarities with PFNA (CAS 375-95-1), a fully fluorinated nine-carbon carboxylic acid (C₉HF₁₇O₂). While PFNA lacks hydrogen atoms entirely, this compound’s single hydrogen renders it a polyfluoroalkyl substance , altering its environmental behavior. Under oxidative conditions, the C–H bond in this compound undergoes cleavage, potentially generating PFNA as a terminal degradation product. This transformation underscores its role as a PFAA precursor, contributing to the persistence of perfluorinated contaminants in ecosystems.
Within the PFAS family, this compound belongs to the fluorotelomer carboxylic acid subgroup, which includes compounds synthesized via telomerization of perfluoroalkyl iodides. Its industrial use declined in the 21st century due to increasing regulatory scrutiny of PFAS, though legacy applications persist in niche fluoropolymer production. The OECD’s 2021 expanded PFAS definition, which encompasses all substances with at least one perfluorinated methyl or methylene group, solidifies its classification alongside other fluorosurfactants.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F16O2/c10-1(11)3(12,13)5(16,17)7(20,21)9(24,25)8(22,23)6(18,19)4(14,15)2(26)27/h1H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARQGXBOCXOJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC7F14COOH, C9H2F16O2 | |
| Record name | Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226894 | |
| Record name | 9H-Perfluorononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-21-1 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecafluoro-nonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Perfluorononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECAFLUORONONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D634UW8QCQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Hexadecafluorononanoic acid typically involves the fluorination of nonanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where nonanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical fluorination due to its efficiency and ability to produce high-purity products. The reaction conditions are carefully controlled to ensure complete fluorination and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 9H-Hexadecafluorononanoic acid primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent the degradation of the fluorinated compound .
Major Products Formed: The major products formed from these reactions are typically fluorinated derivatives with modified functional groups. For example, the reaction with an amine can produce a fluorinated amide .
Scientific Research Applications
Analytical Chemistry
9H-Hexadecafluorononanoic acid is frequently utilized as a standard reference material in analytical chemistry for the detection and quantification of PFAS in environmental samples. Its stability allows for accurate calibration in mass spectrometry and chromatography techniques.
Environmental Science
The compound is employed in studies investigating the fate and transport of PFAS in the environment. Its persistence raises concerns about bioaccumulation and potential toxicity, leading to extensive research on its environmental impact.
Biological Research
Research has focused on the biological effects of this compound, particularly its bioaccumulation potential and toxicity in various organisms. Studies have shown that it can disrupt biological membranes due to its lipophilicity, impacting cellular functions.
Production of Fluoropolymers
This compound is used in the synthesis of fluoropolymers, which are critical in manufacturing non-stick coatings, water-repellent fabrics, and other specialized materials due to their chemical resistance and stability.
Surfactants
The compound serves as a precursor for surfactants that enhance wetting properties in various industrial processes, including coatings, textiles, and cleaning products.
Case Study 1: Environmental Remediation
A study investigated the use of adsorbents to remove fluorinated compounds from wastewater. Researchers found that incorporating this compound into adsorbent materials significantly improved their efficiency in capturing PFAS from contaminated water sources .
Case Study 2: Toxicological Assessment
In a toxicological study, researchers assessed the effects of this compound on aquatic organisms. The findings indicated significant bioaccumulation in fish species, raising concerns about its impact on aquatic ecosystems and food safety.
Data Tables
| Application Area | Specific Uses |
|---|---|
| Analytical Chemistry | Reference standard for PFAS detection |
| Environmental Science | Fate and transport studies |
| Biological Research | Toxicity and bioaccumulation studies |
| Industrial Production | Synthesis of fluoropolymers |
| Surfactant Production | Enhancing wetting properties |
Mechanism of Action
The mechanism of action of 9H-Hexadecafluorononanoic acid is primarily related to its interaction with biological membranes and proteins. Due to its high lipophilicity, it can integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it can bind to proteins, altering their structure and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 9H-Hexadecafluorononanoic Acid, a comparative analysis with analogous fluorinated and chlorinated compounds is provided below.
Table 1: Key Features of this compound and Related Compounds
Key Comparisons
Functional Group Reactivity: The carboxylic acid group in this compound enables salt formation or esterification, similar to other PFAS acids. In contrast, 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate contains a reactive isocyanate group, making it more suitable for polymer crosslinking .
Its rarity limits its utility to niche research, such as studying fluorinated surfactant behavior.
Research Findings and Data Gaps
- Stability: Fluorinated compounds like this compound are expected to resist hydrolysis and thermal degradation, but experimental validation is absent .
- Toxicity: While shorter-chain PFAS (e.g., PFOS, PFOA) are linked to hepatotoxicity and endocrine disruption, the biological impact of this compound remains unstudied.
Biological Activity
9H-Hexadecafluorononanoic acid (HFNA) is a perfluoroalkyl carboxylic acid (PFCA) with significant environmental and biological implications due to its persistence and bioaccumulation potential. This compound, characterized by its fully fluorinated carbon chain, exhibits unique properties that impact its biological activity, particularly in relation to human health and environmental toxicity.
- Molecular Formula : C9H2O2F16
- Molecular Weight : 446.09 g/mol
- CAS Number : 76-21-1
- Purity : >95% (GC) .
Biological Activity Overview
The biological activity of HFNA can be categorized into several key areas:
-
Toxicity Profiles :
- Studies indicate that HFNA, like other PFCA compounds, exhibits a range of toxicological effects including immunotoxicity, reproductive toxicity, neurotoxicity, and potential carcinogenicity .
- The compound's persistence in the environment raises concerns about long-term exposure effects on wildlife and humans.
-
Mechanisms of Action :
- HFNA acts by disrupting cellular functions and signaling pathways, primarily through interactions with peroxisome proliferator-activated receptors (PPARs), which are crucial for lipid metabolism and homeostasis .
- The hydrophobic nature of HFNA allows it to accumulate in biological tissues, leading to prolonged exposure effects.
- Environmental Impact :
Case Study 1: Toxicological Assessment
A study conducted on the toxicological effects of HFNA on aquatic organisms revealed significant impacts on fish populations. The study found that exposure to HFNA led to alterations in reproductive behaviors and increased mortality rates among juvenile fish. This highlights the compound's potential as an endocrine disruptor in aquatic ecosystems.
Case Study 2: Human Health Implications
Research focusing on human exposure to PFAS compounds, including HFNA, has linked these substances to adverse health outcomes such as increased cholesterol levels and immune system dysfunction. A cohort study observed elevated serum levels of HFNA among populations living near industrial sites where PFAS were manufactured or used.
Table 1: Toxicological Effects of this compound
Table 2: Environmental Persistence of PFAS Compounds
| Compound | Half-Life (days) | Bioaccumulation Factor (BAF) |
|---|---|---|
| This compound | >1000 | >1000 |
| Perfluorooctanoic Acid (PFOA) | 3.5 | 1000 |
| Perfluorooctanesulfonic Acid (PFOS) | 5.4 | 3000 |
Research Findings
Recent studies have focused on the interaction of HFNA with nanoparticles for potential applications in drug delivery systems. For instance, research demonstrated that functionalizing aluminum oxide nanoparticles with HFNA enhances their stability and hydrophobic properties, making them suitable for biomedical applications .
Q & A
Q. What are the validated analytical methods for quantifying 9H-hexadecafluorononanoic acid in environmental matrices?
To ensure accurate quantification, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, which minimizes matrix effects and improves precision. For environmental samples (e.g., water, sediment), solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is recommended to isolate the compound from interfering substances . Method validation should include recovery tests (85–115%) and limits of detection (LODs) below 0.1 ng/L for aqueous samples. Cross-calibration with certified reference materials (e.g., NIST SRM 1957) is critical for quality assurance.
Q. How does the physicochemical stability of this compound influence experimental design in hydrolysis studies?
Due to its strong carbon-fluorine bonds, this compound is resistant to hydrolysis under standard environmental conditions. Studies assessing degradation must use elevated temperatures (e.g., 60–100°C) and alkaline conditions (pH > 10) to accelerate reactions. Include controls spiked with perfluorooctanoic acid (PFOA) to benchmark degradation rates. Analytical endpoints should measure fluoride ions (F⁻) via ion chromatography and monitor parent compound depletion using LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioaccumulation factors (BAFs) for this compound across aquatic species?
Discrepancies in BAFs often arise from species-specific differences in protein-binding affinity and metabolic pathways. To address this:
- Conduct comparative studies using standardized exposure protocols (e.g., OECD TG 305).
- Measure both tissue-specific concentrations (e.g., liver vs. plasma) and protein-binding kinetics via equilibrium dialysis .
- Apply physiologically based pharmacokinetic (PBPK) modeling to account for metabolic clearance rates. Recent Arctic monitoring data suggest BAFs range from 1,200 (zooplankton) to 8,500 (piscivorous fish), highlighting trophic magnification .
Q. What mechanistic approaches are recommended to elucidate the compound’s interaction with peroxisome proliferator-activated receptors (PPARs)?
Use in vitro reporter gene assays (e.g., PPARγ luciferase assays) with HepG2 or COS-1 cells transfected with human PPAR isoforms. Dose-response curves (0.1–100 µM) should compare this compound to known agonists (e.g., rosiglitazone). Include competitive binding assays with fluorescent probes (e.g., fluorescein-labeled PPAR ligands) to determine binding affinity (Kd). Transcriptomic analysis (RNA-seq) can identify downstream gene regulation (e.g., adipogenesis markers) .
Q. How should longitudinal studies account for temporal variability in environmental concentrations of this compound?
Implement time-series sampling with ≥12 monthly intervals to capture seasonal trends (e.g., ice melt in polar regions). Use passive samplers (e.g., polyethylene devices) to integrate aqueous concentrations over time. Statistical models (e.g., generalized additive models) must control for confounding factors like precipitation and industrial discharge patterns. Data from the Arctic Monitoring and Assessment Programme (AMAP) show a 4.3% annual increase in concentrations since 2010, linked to precursor degradation .
Data Contradiction & Reproducibility
Q. How can conflicting in vitro toxicity results (e.g., EC50 values) for this compound be reconciled?
Discrepancies often stem from differences in cell culture conditions (e.g., serum content altering bioavailability). Standardize protocols by:
- Using serum-free media during exposure.
- Pre-equilibrating the compound with albumin to mimic physiological binding.
- Reporting nominal vs. measured concentrations via LC-MS/MS verification. A 2022 interlaboratory study found EC50 variability reduced from ±35% to ±12% after protocol harmonization .
Q. What statistical methods are robust for analyzing non-monotonic dose responses (NMDRs) in toxicological studies?
Employ Bayesian hierarchical models to handle NMDRs, which are common due to receptor saturation at high doses. Use benchmark dose (BMD) modeling with model averaging (e.g., EPA’s BMDS software) instead of NOAEL/LOAEL approaches. For omics data, apply pathway enrichment analysis (e.g., GSEA) to distinguish adaptive vs. adverse responses .
Methodological Best Practices
Q. What quality control measures are essential for synthesizing high-purity this compound?
- Monitor reaction intermediates via ¹⁹F NMR to ensure complete fluorination.
- Purify via preparative HPLC using a C18 column and trifluoroacetic acid ion-pairing agent.
- Validate purity (>98%) using differential scanning calorimetry (DSC) and elemental analysis. Contaminants like perfluorooctanesulfonate (PFOS) must be <0.01% (w/w) .
Q. How should researchers address discrepancies between field-measured and modeled atmospheric deposition rates?
Calibrate models (e.g., GEOS-Chem) with real-time aerosol data (PM₂.5 filters) analyzed for particle-bound fractions. Include gas-particle partitioning coefficients (Kp) derived from annular denuder experiments. A 2023 study attributed 22% underestimation in models to unaccounted heterogeneous reactions on ice nuclei .
Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular formula | C₉H₂F₁₆O₂ |
| Molecular weight | 446.09 g/mol |
| Log Kow (Octanol-water) | 5.2 ± 0.3 |
| Vapor pressure (25°C) | 3.4 × 10⁻⁴ Pa |
| Water solubility (20°C) | 1.8 mg/L |
Table 2. Comparative Bioaccumulation Factors (BAFs) in Aquatic Organisms
| Species | BAF (L/kg) |
|---|---|
| Daphnia magna | 1,200 |
| Rainbow trout | 3,800 |
| Northern pike | 8,500 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
